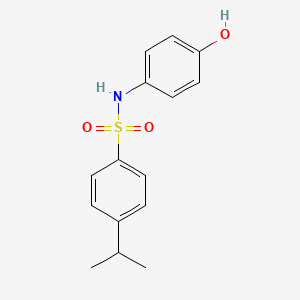

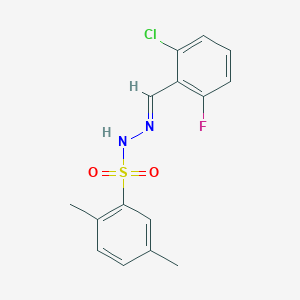

![molecular formula C20H25N7O B5554202 N,N-dimethyl-N'-({5-[(3-phenyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}methyl)urea](/img/structure/B5554202.png)

N,N-dimethyl-N'-({5-[(3-phenyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}methyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds with structures related to N,N-dimethyl-N'-({5-[(3-phenyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}methyl)urea involves intricate organic synthesis techniques. These often include steps like Schiff base formation, cyclization, and functional group transformations. For instance, the synthesis of pyrazole derivatives often employs reactions between hydrazines and diketones or ketoesters in the presence of catalysts like urea (Sharma et al., 2015).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied through techniques like X-ray crystallography, which reveals details about the arrangement of atoms within a molecule. For example, the structure determination of N-substituted phenyl-N'-(1-methyl-3-ethyl-4-chloro-5-pyrazole-formyl)(thio)urea derivatives highlights the planarity and potential for intramolecular hydrogen bonding, critical for understanding the molecule's reactivity and interaction capabilities (Xie Xian-ye, 2007).

Chemical Reactions and Properties

Compounds of this nature typically exhibit a range of chemical reactivities, such as participation in cycloaddition reactions, potential for forming heterocyclic structures, and engagement in substitution reactions depending on the presence of functional groups. The thermolysis and photolysis of pyrazole derivatives, for instance, can lead to the formation of new pyrazolo[3,4-d]pyrimidines, showcasing the chemical versatility of the pyrazole moiety (Yoneda et al., 1975).

Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

Compounds with complex structures, including those similar to the one inquired about, are often studied for their crystal structures. These analyses can provide insights into the molecular configurations, bonding interactions, and potential for forming specific molecular architectures. For example, the crystal structure of azimsulfuron, a sulfonylurea herbicide, reveals how hydrogen bonds, weak interactions, and spatial arrangements contribute to its stability and reactivity (Youngeun Jeon et al., 2015).

Rheology and Gelation Properties

The manipulation of small molecules to affect the physical properties of materials, such as rheology and gelation, demonstrates the utility of urea derivatives in material science. For instance, certain urea compounds can form hydrogels whose properties are tunable through anionic interactions, offering potential applications in drug delivery and tissue engineering (G. Lloyd & J. Steed, 2011).

Antibacterial and Anticancer Activities

The structural features of urea derivatives enable them to interact with biological targets, resulting in antibacterial and anticancer activities. For example, novel heterocyclic compounds containing a sulfonamido moiety have shown promise as antibacterial agents (M. E. Azab et al., 2013). Similarly, pyrazolo[3,4-d]pyrimidin-4-one derivatives have been explored for their anticancer potential, with some compounds exhibiting inhibitory activity against human breast adenocarcinoma cell lines (Khaled R. A. Abdellatif et al., 2014).

Corrosion Inhibition

Urea derivatives can also play a role in the protection of materials, such as inhibiting the corrosion of steel in acidic environments. This application is critical in industries where material longevity and integrity are paramount (K. C. Emregül & M. Hayvalı, 2006).

Flavor Enhancement in Food

In food science, the interaction of urea with other compounds during the Maillard reaction can influence the generation of flavors. This application highlights the compound's role in improving the sensory attributes of food products (Y. Chen et al., 2000).

Eigenschaften

IUPAC Name |

1,1-dimethyl-3-[[5-[(5-phenyl-1H-pyrazol-4-yl)methyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N7O/c1-25(2)20(28)21-12-17-10-18-14-26(8-9-27(18)24-17)13-16-11-22-23-19(16)15-6-4-3-5-7-15/h3-7,10-11H,8-9,12-14H2,1-2H3,(H,21,28)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLKWVRKSANROOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NCC1=NN2CCN(CC2=C1)CC3=C(NN=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-dimethyl-3-[[5-[(5-phenyl-1H-pyrazol-4-yl)methyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-yl]methyl]urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(2-morpholin-4-yl-2-oxoethoxy)-1,2,5-thiadiazol-3-yl]morpholine](/img/structure/B5554126.png)

![5-[(4-ethylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5554136.png)

![6-(4'-nitro-4-biphenylyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5554142.png)

![4-[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-1-(4-methoxyphenyl)-4-oxo-1-butanone](/img/structure/B5554147.png)

![3-isopropyl-1-methyl-N-[3-(2-methyl-1H-imidazol-1-yl)-1-phenylpropyl]-1H-pyrazole-5-carboxamide](/img/structure/B5554155.png)

![2-benzyl-8-(6-methoxy-4-pyrimidinyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5554183.png)

![4-[4-(methylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5554208.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(4-pyridinylmethylene)acetohydrazide](/img/structure/B5554209.png)